

CI 972 anhydrous chemical structure and properties

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Gacyclidine (CI 972) Anhydrous: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anhydrous form of Gacyclidine (CI 972), a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, designed for professionals in neuroscience research and drug development.

Chemical Structure and Properties

Gacyclidine, with the chemical formula C16H25NS, is a phencyclidine derivative.[1] Its structure is characterized by a piperidine ring attached to a methyl-substituted cyclohexyl ring, which in turn is bonded to a thiophene group.

Table 1: Chemical Identifiers for Gacyclidine (CI 972) Anhydrous



Identifier	Value
IUPAC Name	1-[(1R,2S)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine
CAS Number	68134-81-6
Molecular Formula	C16H25NS
Molar Mass	263.44 g/mol
InChI Key	DKFAAPPUYWQKKF-GOEBONIOSA-N
SMILES	C[C@@H]1CCCC[C@@]1(N2CCCCC2)C3=C C=CS3

Table 2: Physicochemical Properties of Gacyclidine (CI 972) Anhydrous

Property	Value
Physical State	Solid powder
Melting Point	Not specified in retrieved results
Boiling Point	Not specified in retrieved results
Solubility	Not specified in retrieved results

Mechanism of Action: NMDA Receptor Antagonism

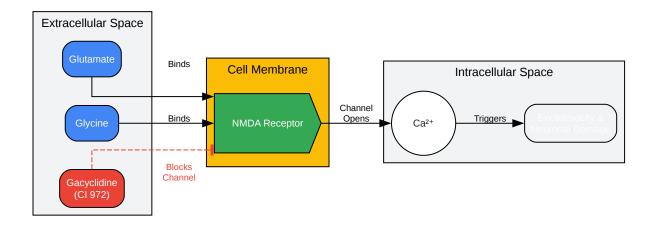
Gacyclidine exerts its effects primarily through the non-competitive antagonism of the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1][2] Excessive activation of NMDA receptors leads to an influx of calcium ions (Ca2+), triggering excitotoxic cascades that result in neuronal damage. Gacyclidine mitigates this by binding to a site within the ion channel of the NMDA receptor, physically blocking the influx of Ca2+.[1][2]

The (-) enantiomer of gacyclidine exhibits a higher binding affinity for the NMDA receptor (2.5 nM) compared to the (+) enantiomer, which has a tenfold lower affinity.[2] Interestingly,



gacyclidine also interacts with "non-NMDA" binding sites, which may contribute to its lower neurotoxicity profile compared to other NMDA receptor antagonists like MK-801.[2]

Below is a diagram illustrating the signaling pathway of NMDA receptor activation and the inhibitory action of Gacyclidine.



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Gacyclidine's inhibition of the NMDA receptor signaling pathway.

Experimental Protocols NMDA Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of Gacyclidine for the NMDA receptor, using [3H]MK-801 as the radioligand.

Methodology:

- Membrane Preparation:
 - Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
 - Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.



- Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
- Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.
- Finally, resuspend the pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

• Binding Assay:

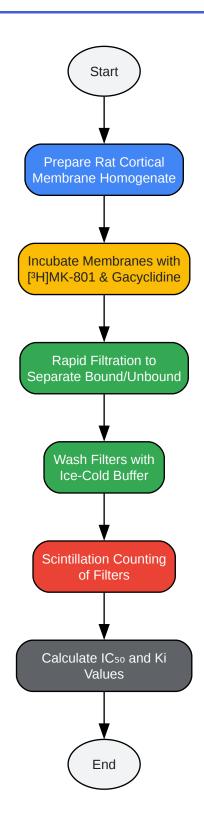
- In a 96-well plate, add 50 μL of the membrane preparation, 25 μL of [3H]MK-801 (final concentration ~2-5 nM), and 25 μL of varying concentrations of Gacyclidine or a known displacer (e.g., unlabeled MK-801 for non-specific binding).
- Incubate the plate at room temperature for 2 hours with gentle agitation.
- Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
- Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

• Data Analysis:

- Measure the radioactivity retained on the filters using a liquid scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC50 value of Gacyclidine from the concentration-response curve and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

The following diagram illustrates the workflow for this binding assay.





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Workflow for a competitive NMDA receptor binding assay.



In Vivo Neuroprotection Study in a Rat Model of Spinal Cord Injury

This protocol describes an in vivo experiment to evaluate the neuroprotective effects of Gacyclidine in a rat model of traumatic spinal cord injury.

Methodology:

Animal Model:

- Adult male Sprague-Dawley rats are anesthetized, and a laminectomy is performed at the T10 vertebral level to expose the spinal cord.
- A contusion injury is induced using a standardized weight-drop device.

Drug Administration:

- Animals are randomly assigned to treatment groups: Gacyclidine (e.g., 1 mg/kg) or vehicle (saline).
- The treatment is administered intravenously (i.v.) at a specific time point post-injury (e.g., 30 minutes).

Behavioral Assessment:

- Locomotor function is assessed at regular intervals (e.g., daily for the first week, then weekly) using a standardized rating scale (e.g., Basso, Beattie, Bresnahan - BBB scale).
- Bladder function and sensory responses are also monitored.

Histological Analysis:

- At the end of the study period (e.g., 4 weeks), animals are euthanized, and the spinal cord tissue is harvested.
- The tissue is processed for histological staining (e.g., H&E for lesion volume, Luxol Fast Blue for myelination, and immunohistochemistry for neuronal and glial markers).



 Quantitative analysis of the lesion size, white matter sparing, and cell survival is performed.

Data Analysis:

- Behavioral scores are analyzed using appropriate statistical tests (e.g., ANOVA with repeated measures) to compare the functional recovery between treatment groups.
- Histological data are analyzed using t-tests or ANOVA to determine the extent of neuroprotection.

Summary of Quantitative Data

Table 3: Receptor Binding Affinity of Gacyclidine Enantiomers

Compound	Target	Affinity (Ki)
(-)-Gacyclidine	NMDA Receptor	2.5 nM[2]
(+)-Gacyclidine	NMDA Receptor	~25 nM[2]

Table 4: In Vivo Efficacy of Gacyclidine in Neuroprotection

Model	Dosage	Outcome
Rat Spinal Cord Injury	1 mg/kg, i.v.	Improved locomotor recovery and reduced lesion size
Rat Traumatic Brain Injury	0.1-1 mg/kg, i.v.	Improved behavioral outcomes and neuronal survival

This technical guide provides a comprehensive overview of Gacyclidine (CI 972) for research and drug development purposes. The information presented is based on publicly available scientific literature. For further details, please refer to the cited references.



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References

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